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Indan-2-carboxylic acid hydrazide

Cat. No.: B13879737
M. Wt: 176.21 g/mol
InChI Key: OSMCGCBPBAWGMD-UHFFFAOYSA-N
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Description

Significance of Hydrazide Scaffolds in Organic and Medicinal Chemistry Research

Hydrazides, characterized by the R-CONHNH2 functional group, are a cornerstone in the synthesis of a wide array of heterocyclic compounds. mdpi.commdpi.com Their utility stems from their ability to readily undergo reactions to form more complex molecular architectures, such as oxadiazoles, pyrazoles, and triazoles. mdpi.com This versatility has positioned hydrazides as crucial intermediates in organic synthesis. mdpi.commdpi.com

In medicinal chemistry, the hydrazide moiety is a recurring motif in numerous biologically active molecules. nih.govnih.gov Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comnih.govresearchgate.net The presence of both hydrogen bond donors and acceptors in the hydrazide group allows for favorable interactions with biological targets, making it an attractive component in drug design. researchgate.net The continued exploration of hydrazide derivatives is fueled by the quest for compounds with enhanced efficacy and reduced toxicity. nih.gov

Historical Development and Evolution of Research on Indan (B1671822) Derivatives

The indan framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, has a long-standing history in chemical research. Early investigations into indan derivatives were often centered on their presence in natural products and their utility as synthetic intermediates. Over time, the focus has expanded significantly, with a growing body of research highlighting the diverse biological activities of indan-based compounds. This has led to the development of various synthetic methodologies to access a wide range of substituted indan derivatives, each with the potential for unique chemical and biological properties.

Rationale for Comprehensive Academic Investigation of Indan-2-carboxylic Acid Hydrazide

The convergence of the well-established biological significance of the hydrazide scaffold and the versatile nature of the indan ring system provides a strong rationale for the detailed academic investigation of this compound. This specific molecule represents a unique combination of these two important pharmacophores. A thorough examination of its synthesis, chemical properties, and potential as a building block for more complex structures is crucial for unlocking its full potential in medicinal and materials science research. Understanding the interplay between the indan backbone and the reactive hydrazide group is key to designing novel compounds with tailored functionalities.

Overview of Current Research Trajectories and Knowledge Gaps

Current research on hydrazide-containing compounds is largely focused on the synthesis of new derivatives and the evaluation of their biological activities. nih.gov Similarly, research into indan derivatives continues to explore their potential in various therapeutic areas. However, a specific and in-depth investigation into the fundamental chemical properties and reactivity of this compound appears to be a notable knowledge gap. While the synthesis of related indole-2-carboxylic acid hydrazides has been reported, a dedicated study on the indan analogue is less prevalent in the literature. researchgate.netnih.gov This article aims to address this gap by providing a comprehensive overview of the synthesis, characterization, and chemical properties of this compound, thereby laying the groundwork for future research into its applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B13879737 Indan-2-carboxylic acid hydrazide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-12-10(13)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMCGCBPBAWGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches

Classical Synthetic Routes to Indan-2-carboxylic Acid Hydrazide

Traditional methods for synthesizing this compound rely on well-established chemical transformations, primarily starting from esters, carboxylic acids, or their activated derivatives.

Ester Aminolysis and Hydrazinolysis Techniques

A prevalent and standard method for preparing carboxylic acid hydrazides is through the hydrazinolysis of their corresponding esters. researchgate.netresearchgate.net This reaction involves the nucleophilic substitution of the ester's alkoxy group with hydrazine (B178648). researchgate.net Typically, methyl or ethyl esters are used for optimal results. researchgate.net The process generally involves reacting the ester with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, and often requires heating under reflux to drive the reaction to completion. researchgate.netresearchgate.net

While effective for many substrates, this method can present challenges. For instance, in the case of α,β-unsaturated esters, an undesired Michael-type cyclization can occur, leading to the formation of pyrazolidinone byproducts instead of the desired hydrazide. researchgate.net The reaction time can also be lengthy, sometimes requiring hours to several days for complete conversion, as esters are less reactive than other carboxylic acid derivatives. researchgate.net

Table 1: Examples of Hydrazinolysis of Esters

Starting EsterReagentsConditionsProductYieldReference
Ethyl 1H-indole-2-carboxylateHydrazine hydrateRoom Temperature1H-indole-2-carbohydrazideNot specified researchgate.net
Methyl 1H-indole-3-carboxylateHydrazine monohydrate 99%Not specifiedIndole-3-carbohydrazideNot specified researchgate.net
Ethyl 1H-indole-2-carboxylateHydrazine hydrateNot specified1-substituted-5-halo-1H-indole-2-carbohydrazidesNot specified researchgate.net
Fenamic acid methyl estersHydrazine hydrateReflux, 1.5-12 hFenamic acid hydrazides80-96% nih.gov

This table is for illustrative purposes and showcases the general conditions for hydrazinolysis, not specifically for this compound due to a lack of specific data in the search results.

Direct Conversion from Carboxylic Acid Precursors

The direct conversion of carboxylic acids to their corresponding hydrazides offers a more streamlined approach by eliminating the need for a separate esterification step. neliti.com However, early methodologies for this direct preparation were often found to be inefficient. researchgate.net

More recent developments have focused on improving this route. One approach involves the use of activating agents to facilitate the reaction between the carboxylic acid and hydrazine. Another strategy employs continuous flow processes, which have been shown to be effective for a variety of aliphatic, aromatic, and heteroaromatic carboxylic acids, producing hydrazides in good yields (65-91%) with short residence times (13-25 minutes). osti.gov This method can also be scaled up for larger-scale production. osti.gov Additionally, solvent-free grinding techniques have been reported as a highly efficient and environmentally friendly method for the direct synthesis of hydrazides from carboxylic acids at room temperature. researchgate.net

A novel method utilizing a catalytic amount of zinc chloride (ZnCl2) has been reported for the synthesis of amides directly from carboxylic acids and hydrazines. rsc.org This marks the first instance of using hydrazine as the amine partner in this type of direct synthesis, with ammonia (B1221849) gas as the only byproduct. rsc.org

Preparation via Acid Halide or Anhydride (B1165640) Intermediates

The use of highly reactive carboxylic acid derivatives, such as acid halides (e.g., acid chlorides) and anhydrides, provides another pathway to synthesize hydrazides. researchgate.netniscpr.res.in These intermediates readily react with hydrazine. However, their high reactivity can also be a drawback, often leading to the formation of undesired diacyl derivatives. researchgate.net

The reaction of an acyl halide with a metal carboxylate is a common method for producing both symmetrical and unsymmetrical anhydrides. niscpr.res.in These anhydrides can then be reacted with hydrazine. A reported method involves preparing zinc carboxylates from zinc oxide and carboxylic acids, which are then treated with acid chlorides under aprotic conditions to yield the anhydride. niscpr.res.in

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.

Catalytic and Organocatalytic Methodologies

Catalytic methods are at the forefront of modern organic synthesis. As mentioned earlier, zinc chloride has been effectively used as a catalyst for the direct amidation of carboxylic acids with hydrazines. rsc.org Palladium-based catalytic systems have also been developed for the synthesis of carboxylic acid anhydrides from alkenes and formic acid, which can then be converted to hydrazides. semanticscholar.org These catalytic processes offer the advantage of using small amounts of a catalyst to drive the reaction, reducing waste and often allowing for milder reaction conditions.

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. neliti.comjaptronline.com This technique has been successfully applied to the one-step synthesis of acid hydrazides directly from their corresponding carboxylic acids, offering a greener and more straightforward alternative to conventional two-step methods. nih.govneliti.comjaptronline.com Microwave irradiation can dramatically reduce reaction times, often from hours to just a few minutes, and can lead to higher yields. nih.govneliti.com

Solvent-free synthesis, often combined with microwave irradiation or grinding techniques, represents a significant advancement in green chemistry. researchgate.netnih.gov By eliminating the need for organic solvents, these methods reduce environmental impact and simplify product work-up. researchgate.net The grinding technique, for instance, involves simply grinding the carboxylic acid with hydrazine hydrate in a mortar and pestle at room temperature, resulting in the formation of a solid hydrazide product. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Fenamic Acid Hydrazides

MethodStepsReaction TimeYieldReference
Conventional2 (Esterification, then Hydrazinolysis)13.5 - 30 hours64-82% (overall) nih.gov
Microwave-Assisted1 (Direct from acid)4 - 12 minutes82-96% nih.gov

This table illustrates the advantages of microwave-assisted synthesis for a class of related compounds, highlighting the potential benefits for the synthesis of this compound.

Flow Chemistry and Continuous Processing Techniques

The synthesis of acid hydrazides, including this compound, has been adapted to continuous flow chemistry, offering significant advantages over traditional batch processing. osti.govresearchgate.net Flow chemistry provides enhanced safety, particularly when handling potentially hazardous reagents like hydrazine hydrate, superior heat and mass transfer, and improved scalability from laboratory to industrial production. osti.gov

A common continuous flow approach for preparing acid hydrazides from their corresponding carboxylic acids is a two-step telescoped process. osti.gov This method avoids the isolation of intermediates, making the synthesis more efficient and time-effective.

Module 1: Esterification In the first stage, a solution of the carboxylic acid (e.g., indan-2-carboxylic acid) in an alcohol like methanol, often with an acid catalyst such as sulfuric acid, is pumped through a heated coil reactor. osti.gov The elevated temperature accelerates the Fischer esterification reaction, converting the carboxylic acid into its corresponding methyl ester. The stream is then rapidly cooled before entering the next stage. osti.gov

Module 2: Hydrazinolysis The crude ester stream is then mixed with a solution of hydrazine hydrate in a T-mixer. This combined stream flows through a second heated reactor coil, where the hydrazinolysis of the ester occurs, yielding the desired acid hydrazide. osti.gov The product stream can then be collected for purification. By carefully controlling parameters such as reagent concentration and temperature, precipitation of the product within the reactor can be managed, ensuring a continuous and uninterrupted process. osti.gov

This methodology has been successfully applied to a variety of aliphatic and aromatic carboxylic acids, demonstrating its broad applicability. osti.gov The scalability of this process has been proven by producing materials on a multi-gram scale over several hours of continuous operation with consistent yields. osti.gov

Table 1: Illustrative Parameters for a Telescoped Flow Synthesis of an Acid Hydrazide

Parameter Module 1 (Esterification) Module 2 (Hydrazinolysis)
Reactant 1 Carboxylic Acid in Methanol/H₂SO₄ Crude Ester Stream
Reactant 2 - Hydrazine Hydrate in Methanol
Temperature 135 °C 125 °C
Residence Time (t_R) ~5-9 minutes ~6-7 minutes
Flow Rate 1-2 mL/min 2-4 mL/min (combined)

| Pressure | Ambient or elevated | Maintained by Back Pressure Regulator |

Note: This table presents typical parameters based on established flow syntheses of acid hydrazides and serves as a model for the synthesis of this compound. osti.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and efficiency while minimizing waste and cost. Strategies differ between traditional batch methods and modern continuous flow processes.

Batch Synthesis Optimization: In conventional batch synthesis, the most common route is the hydrazinolysis of an ester, typically the methyl or ethyl ester of indan-2-carboxylic acid. researchgate.net A primary challenge, especially with certain structures, is the potential for side reactions. A key optimization involves the direct conversion of the carboxylic acid to the hydrazide. However, this can be inefficient. nih.gov

A significantly improved method involves the pre-formation of an activated intermediate. nih.gov Reacting indan-2-carboxylic acid with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or using coupling reagents common in peptide synthesis can form an activated ester or amide. This intermediate then reacts cleanly with hydrazine under mild conditions to afford the desired hydrazide in excellent yield and purity, avoiding harsh conditions and side products. nih.gov

Another innovative, eco-friendly approach is the use of solvent-free grinding. researchgate.net In this technique, the carboxylic acid is ground directly with hydrazine hydrate in a mortar and pestle at room temperature. The reaction often proceeds to completion within minutes, forming a solid mass that can be easily purified by crystallization, offering high yields and avoiding the use of potentially toxic solvents. researchgate.net

Flow Chemistry Optimization: For continuous flow systems, optimization focuses on several key parameters:

Temperature: Higher temperatures generally increase reaction rates for both esterification and hydrazinolysis, but must be controlled to prevent reagent or product degradation. osti.gov

Residence Time: Adjusting the length of the reactor coils or the flow rate allows for optimization of the time reactants spend in the heated zones, ensuring complete conversion. osti.gov

Stoichiometry: The molar ratio of hydrazine hydrate to the ester is a critical parameter. An excess of hydrazine is typically used to drive the reaction to completion, but the optimal ratio needs to be determined to balance efficiency with material cost and purification effort. osti.gov

Concentration: Reagent concentrations are optimized to maximize throughput while preventing precipitation of the product within the narrow tubing of the flow reactor, which could cause blockages. osti.gov

Table 2: Comparison of Synthetic Strategies for Acid Hydrazide Formation

Method Key Features Typical Yields Advantages Disadvantages
Ester Hydrazinolysis (Batch) Two-step process via ester intermediate. researchgate.net 60-90% Well-established, reliable. Can require long reaction times; potential side reactions. nih.govresearchgate.net
Activated Intermediate (Batch) Pre-formation of activated ester/amide. nih.gov >90% High yield and purity, mild conditions. Requires additional reagents (coupling agents).
Solvent-Free Grinding Mechanical mixing of acid and hydrazine. researchgate.net 85-95% Fast, eco-friendly, simple workup. May not be suitable for all substrates; scalability can be a concern.

| Continuous Flow Synthesis | Telescoped esterification and hydrazinolysis. osti.gov | 65-91% | Scalable, safe, efficient, automated. | Requires specialized equipment. |

Stereoselective Synthesis of Enantiomeric Forms

The this compound molecule possesses a chiral center at the C2 position of the indan (B1671822) ring system. The substituents at this carbon are a hydrogen atom, a carbohydrazide (B1668358) group, and the two distinct carbon atoms (C1 and C3) of the indan framework. Consequently, the compound can exist as a pair of enantiomers, (R)-indan-2-carboxylic acid hydrazide and (S)-indan-2-carboxylic acid hydrazide.

In many pharmaceutical applications, a single enantiomer of a chiral molecule is responsible for the desired biological activity, while the other may be inactive or even cause undesirable effects. Therefore, the stereoselective synthesis of the individual enantiomers of this compound is a critical consideration for its potential development in medicinal chemistry.

While specific studies on the stereoselective synthesis of this compound are not widely documented, strategies can be inferred from established methods for synthesizing chiral indanes and related carboxylic acids. nih.govnih.gov

Key Strategies for Stereoselective Synthesis:

Resolution of Racemic Mixture: A racemic mixture of indan-2-carboxylic acid can be synthesized and then separated into its individual enantiomers using classical resolution techniques. This can be achieved by forming diastereomeric salts with a chiral amine or by using chiral chromatography. Once the enantiomerically pure (R)- or (S)-indan-2-carboxylic acid is isolated, it can be converted to the corresponding pure enantiomer of the hydrazide using the methods described previously. researchgate.net

Asymmetric Synthesis of the Precursor: A more direct approach is the asymmetric synthesis of indan-2-carboxylic acid itself. This can be accomplished through various methods, including:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid like L-phenylalanine, which can be chemically transformed into enantiomerically pure indoline-2-carboxylic acid and potentially further modified. researchgate.net

Asymmetric Catalysis: Employing a chiral catalyst in a key bond-forming reaction to create the indane skeleton with a preference for one enantiomer. For example, palladium-catalyzed asymmetric cyclization reactions have been used to create chiral 1,2-disubstituted indanes with high stereoselectivity. nih.gov A patent also describes the asymmetric reduction of an o-nitrophenylpyruvic acid derivative using a proline-derived reducing complex to produce chiral indoline-2-carboxylic acids. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a prochiral precursor molecule to direct a subsequent reaction to occur stereoselectively. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.

The choice of method depends on factors such as scalability, cost, and the desired level of enantiomeric purity. The development of an efficient stereoselective route is paramount for any in-depth investigation into the biological properties of the individual enantiomers of this compound.

Table 3: Potential Approaches for Stereoselective Synthesis | Approach | Description | Key Intermediate | Potential Advantage | | --- | --- | --- | --- | | Chiral Resolution | Separation of a racemic mixture of the parent acid. researchgate.net | (R)- and (S)-Indan-2-carboxylic acid | Access to both enantiomers from a single synthesis. | Can be inefficient (maximum 50% yield for one enantiomer). | | Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the formation of the indane ring or a key precursor. nih.govnih.gov | Enantiomerically enriched Indan-2-carboxylic acid or precursor | Potentially high enantiomeric excess in a direct synthesis. | Requires development and optimization of a specific catalytic system. | | Chiral Pool Synthesis | Synthesis starting from a naturally occurring, enantiomerically pure starting material. researchgate.net | Enantiomerically pure precursor derived from a chiral source | Absolute stereochemistry is known from the start. | Limited by the availability of suitable starting materials. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Structural Confirmation and Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure and understanding the electronic and vibrational states of Indan-2-carboxylic acid hydrazide.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indane ring system, typically in the range of 7.0-7.5 ppm. The aliphatic protons on the five-membered ring would appear more upfield. Specifically, the methylene (B1212753) protons (CH₂) adjacent to the aromatic ring and the methine proton (CH) at the 2-position would likely exhibit complex splitting patterns due to spin-spin coupling. The protons of the hydrazide group (-CONHNH₂) would appear as distinct, exchangeable signals, with their chemical shifts influenced by solvent and concentration. In many hydrazide-containing compounds, the N-H protons appear as broad singlets. libretexts.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the hydrazide group is expected to have a chemical shift in the range of 160-180 ppm. mdpi.com The aromatic carbons would resonate between 120-150 ppm, while the aliphatic carbons of the indane ring would be found at higher field strengths. epa.govmdpi.com Computational prediction methods can provide estimated chemical shifts, which serve as a valuable guide for experimental analysis. nih.gov

Conformational Analysis: The five-membered ring of the indane system is not planar and can adopt an envelope or twist conformation. The specific conformation can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of protons. Computational methods are also invaluable for predicting the lowest energy conformers. researchgate.netyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5120 - 130
Aromatic Quaternary C-140 - 150
Indane CH₂2.8 - 3.2~35
Indane CH3.3 - 3.7~45
C=O-170 - 175
NHVariable (broad)-
NH₂Variable (broad)-
Note: These are estimated values based on analogous structures and general chemical shift ranges.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.netnist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups are expected in the region of 3200-3400 cm⁻¹. nist.gov A strong absorption band corresponding to the C=O stretch (Amide I band) would be prominent around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely appear near 1550-1620 cm⁻¹. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C=O stretch is also Raman active. The comparison of IR and Raman spectra can help in understanding molecular symmetry. researchgate.netnist.gov

Hydrogen Bonding: The presence of both hydrogen bond donors (N-H) and acceptors (C=O) allows for intermolecular hydrogen bonding, which can significantly influence the positions and shapes of the N-H and C=O stretching bands in the condensed phase. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide & Amine)Stretching3200 - 3400
C-H (Aromatic)Stretching> 3000
C-H (Aliphatic)Stretching< 3000
C=O (Amide I)Stretching1640 - 1680
N-H (Amide II)Bending1550 - 1620
C=C (Aromatic)Stretching1400 - 1600
Note: These are general ranges and can be affected by the molecular environment.

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass would be calculated from its molecular formula, C₁₀H₁₂N₂O.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for hydrazides involve cleavage of the N-N bond and the C-N bond. For this compound, characteristic fragments would likely arise from the loss of the hydrazide moiety or parts of it, as well as fragmentation of the indane ring itself. libretexts.orgnih.govslideshare.net A prominent fragment could be the indanoyl cation, formed by cleavage of the C-N bond. libretexts.org

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be dominated by electronic transitions within the benzene (B151609) ring of the indane system. π → π* transitions are expected, which are typically observed for aromatic compounds.

Circular Dichroism (CD) Spectroscopy: Indan-2-carboxylic acid itself is not chiral. However, if a chiral center were introduced, for instance through substitution, or if the molecule were to bind to a chiral macromolecule, Circular Dichroism (CD) spectroscopy would be a valuable technique. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the chiral environment of chromophores. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.

An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net This data would reveal the exact conformation of the five-membered ring of the indane moiety and the orientation of the carbohydrazide (B1668358) substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding networks, that dictate the packing of the molecules in the crystal lattice. mdpi.com While no specific crystal structure for this compound has been found in the searched literature, analysis of related structures provides insight into the likely molecular arrangement. researchgate.netresearchgate.net

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a hydrazide group (-CONHNH2) and an indan (B1671822) moiety, provides multiple sites for directional intermolecular interactions, which are crucial in the formation of its supramolecular architecture.

Hydrogen Bonding: The hydrazide functional group is a robust hydrogen-bond donor (N-H) and acceptor (C=O and -NH2). This enables the formation of strong and predictable hydrogen-bonding patterns known as supramolecular synthons. In the crystal structures of similar aromatic hydrazides, several key synthons are commonly observed. researchgate.net

One of the most prevalent motifs is the centrosymmetric dimer, where two hydrazide molecules are linked by a pair of N-H···O=C hydrogen bonds, forming an R2/2(8) ring motif. This is a highly stable arrangement that is often seen in the crystal packing of primary amides and hydrazides. mdpi.com Another possibility is the formation of one-dimensional chains or ribbons, where molecules are connected head-to-tail by single N-H···O hydrogen bonds. researchgate.net

The terminal -NH2 group of the hydrazide can also participate in hydrogen bonding, acting as a donor to the carbonyl oxygen or the nitrogen atoms of neighboring molecules, leading to more complex three-dimensional networks. The specific hydrogen-bonding pattern adopted by this compound would depend on the steric influence of the bulky indan group and the crystallization conditions.

π-π Stacking: The indan group contains a benzene ring, which can participate in π-π stacking interactions. These interactions, although weaker than hydrogen bonds, play a significant role in stabilizing the crystal lattice. The stacking can occur in various geometries, such as face-to-face or offset (parallel-displaced), with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. The presence of the aliphatic five-membered ring in the indan structure may influence the specific geometry of these π-π interactions compared to simpler planar aromatic systems.

A summary of potential intermolecular interactions is presented in the table below.

Interaction TypeDonor/Acceptor GroupsProbable Supramolecular Synthon
Hydrogen Bonding N-H (amide) / C=O (carbonyl)R2/2(8) Dimer, C(4) Chain
N-H (amine) / C=O (carbonyl)Forked or extended networks
N-H (amine) / N (amine)Extended networks
π-π Stacking Benzene ring of the indan moietyFace-to-face, offset/parallel-displaced

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net These different forms, or polymorphs, have different arrangements of the molecules in the crystal lattice and, consequently, can exhibit different physicochemical properties. youtube.comalbany.edu Given the conformational flexibility of the five-membered ring in the indan group and the variety of possible hydrogen-bonding networks, it is highly probable that this compound could exhibit polymorphism. nih.gov Different crystallization conditions, such as the choice of solvent or temperature, could favor the formation of different polymorphs, each with a unique set of intermolecular interactions. nih.gov For instance, one polymorph might be dominated by the R2/2(8) dimer motif, while another might feature a catemeric chain structure. researchgate.net

Co-crystallization: Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions. nih.gov The hydrazide group is an excellent candidate for co-crystallization, particularly with carboxylic acids. The formation of a robust supramolecular heterosynthon between the hydrazide and a carboxylic acid, involving an O-H···N(pyridine/amine) or N-H···O(acid) hydrogen bond, is a common strategy in crystal engineering. mdpi.comresearchgate.net

Studies on analogous systems, such as the co-crystals of isoniazid (B1672263) (a pyridinecarboxylic acid hydrazide) with various dicarboxylic acids, have demonstrated the reliability of the acid-hydrazide supramolecular synthon. researchgate.net It is therefore reasonable to predict that this compound would readily form co-crystals with a range of pharmaceutically acceptable carboxylic acids. These co-crystals could potentially offer modified physicochemical properties compared to the pure compound. The formation of co-crystals can be influenced by the stoichiometry of the components and the presence of additional functional groups that can lead to competing or reinforcing intermolecular interactions. nih.govnih.gov

Chemical Reactivity, Derivatization, and Transformation Pathways

Reactivity of the Hydrazide Moiety

The hydrazide group (-CONHNH2) is the most reactive site in indan-2-carboxylic acid hydrazide, serving as a linchpin for a variety of chemical transformations. Its nucleophilic character and ability to undergo condensation and cyclization reactions make it a valuable precursor for the synthesis of diverse molecular architectures.

Formation of Hydrazones (Schiff Bases) with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones readily forms hydrazones, also known as Schiff bases. wikipedia.org This condensation reaction typically occurs under mild conditions, often with acid catalysis, and results in the formation of a C=N double bond. wikipedia.orgresearchgate.net The resulting N-acylhydrazones are stable compounds and can serve as intermediates for further synthetic manipulations.

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Table 1: Examples of Hydrazone Formation from this compound

Carbonyl CompoundResulting Hydrazone Derivative
BenzaldehydeN'-(phenylmethylene)indan-2-carbohydrazide
AcetoneN'-(propan-2-ylidene)indan-2-carbohydrazide
Substituted AldehydesN'-(substituted-benzylidene)indan-2-carbohydrazide

The formation of hydrazones is a versatile reaction, allowing for the introduction of a wide range of substituents into the final molecule, depending on the structure of the starting carbonyl compound. mdpi.com These hydrazone derivatives themselves can be valuable targets or can be used in subsequent reactions. wikipedia.org

Acylation and Alkylation Reactions for N-Substitution

The nitrogen atoms of the hydrazide moiety can be further functionalized through acylation and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), can occur at either the terminal or the internal nitrogen atom. The reaction with acylating agents such as acid chlorides or anhydrides can lead to the formation of N,N'-diacylhydrazines. nih.gov Studies have shown that acylation can sometimes be a side reaction, for instance, when using acetic or formic acid as a solvent or catalyst. nih.govresearchgate.net

Alkylation, the introduction of an alkyl group, can also be achieved at the nitrogen atoms, although it is generally less common than acylation in the context of modifying hydrazides for subsequent cyclization reactions.

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a key building block for the synthesis of various five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, triazoles, and pyrazoles. These reactions leverage the reactivity of the hydrazide group to construct the heterocyclic core.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound through several routes. nih.gov A common method involves the cyclodehydration of an intermediate N,N'-diacylhydrazine, which can be formed by reacting the hydrazide with a carboxylic acid or its derivative. nih.govnih.gov Dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or triflic anhydride (B1165640) are often employed to facilitate the ring closure. nih.gov Another approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by treatment with an alkylating or oxidizing agent. acs.org

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts with the conversion of this compound into a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. nih.gov This intermediate can then be cyclized under acidic or basic conditions to yield the thiadiazole ring. nih.govnih.gov For instance, cyclization can be achieved using reagents like sulfuric acid or orthophosphoric acid. nih.govnih.gov Another pathway involves the reaction of the acid hydrazide with carbon disulfide and a base to form a dithiocarbazate salt, which is then cyclized. nih.gov

Triazoles: 1,2,4-Triazoles can be prepared from this compound through various synthetic strategies. organic-chemistry.org One common method is the reaction of the hydrazide with an imidic ester or an amidine. niscpr.res.in Another route involves the cyclization of the corresponding thiosemicarbazide derivative, which can be achieved by heating in the presence of a base like sodium hydroxide. nih.govnih.gov The reaction of the hydrazide with excess hydrazine (B178648) hydrate (B1144303) can also lead to the formation of N-amino-1,2,4-triazoles. scispace.com

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.comnih.gov While not a direct cyclization of the hydrazide itself, this compound can be a precursor to intermediates that then participate in pyrazole (B372694) formation. For example, the hydrazide could be converted to a species that then reacts with a β-diketone or a related compound. nih.govmdpi.com

Table 2: Heterocyclic Systems from this compound

HeterocycleKey Reagents/Intermediates
1,3,4-Oxadiazole (B1194373)Carboxylic acids/derivatives, Dehydrating agents (e.g., POCl3) nih.gov
1,3,4-ThiadiazoleIsothiocyanates, Carbon disulfide nih.govnih.gov
1,2,4-TriazoleImidic esters, Amidines, Thiosemicarbazides nih.govnih.govniscpr.res.in
Pyrazole1,3-Dicarbonyl compounds youtube.comnih.gov

Functionalization and Transformations of the Indan (B1671822) Ring System

The indan ring system, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, offers further opportunities for chemical modification.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the indan moiety is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The attached cyclopentane ring acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions relative to the fusion point. wikipedia.org The specific conditions for these reactions, including the choice of catalyst and solvent, will determine the nature and position of the substituent on the aromatic ring. byjus.com The mechanism involves the attack of the aromatic pi-electron system on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Modifications and Derivatization of the Aliphatic Cyclopentane Ring

The aliphatic cyclopentane ring of the indan system can also be functionalized, although this is generally less straightforward than aromatic substitution. beilstein-journals.org Reactions can include radical halogenation at the benzylic positions or oxidation to introduce carbonyl or hydroxyl groups. More complex transformations might involve ring-opening or rearrangement reactions under specific conditions. Palladium-mediated reactions have been used to construct fused cyclopentane rings in related systems, suggesting potential for derivatization. uq.edu.aursc.org The functionalization of the cyclopentane portion allows for the introduction of additional stereocenters and can significantly alter the three-dimensional shape of the molecule. acs.org

This compound as a Synthon in Complex Molecule Synthesis

This compound serves as a valuable synthon, or building block, in the synthesis of more complex molecules, particularly heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and a modifiable indan scaffold, allows for the construction of diverse molecular architectures. A key application of this compound is in the synthesis of substituted 1,3,4-oxadiazoles.

A notable example is the synthesis of 5-Indan-2-yl- googleapis.comoxadiazole-2-thiol. googleapis.com In this transformation, this compound undergoes a cyclization reaction with carbon disulfide in the presence of a base. googleapis.com This reaction efficiently constructs the 1,3,4-oxadiazole ring, with the indan-2-yl group appended at the 5-position. The resulting oxadiazole can then be further functionalized, as demonstrated by its reaction with 1,4-diaza-bicyclo[3.2.2]nonane to produce 4-(5-Indan-2-yl- googleapis.comoxadiazol-2-yl)-1,4-diaza-bicyclo[3.2.2]nonane, a complex molecule with potential applications in medicinal chemistry. googleapis.com

The utility of this compound as a synthon is summarized in the table below, highlighting its role in the preparation of a key intermediate for the synthesis of a complex bicyclic compound.

Starting MaterialReagentsIntermediate ProductFinal ProductReference
This compound1) Potassium hydroxide, Methanol 2) Carbon disulfide5-Indan-2-yl- googleapis.comoxadiazole-2-thiol4-(5-Indan-2-yl- googleapis.comoxadiazol-2-yl)-1,4-diaza-bicyclo[3.2.2]nonane googleapis.com

Mechanistic Investigations of Key Chemical Transformations

The transformation of this compound into 5-indan-2-yl- googleapis.comoxadiazole-2-thiol proceeds through a well-established mechanistic pathway for the synthesis of 1,3,4-oxadiazole-2-thiols from carbohydrazides. While specific mechanistic studies on the indan derivative are not extensively detailed, the reaction mechanism can be inferred from the general understanding of this class of reactions.

The key steps of the proposed mechanism are as follows:

Deprotonation: The reaction is initiated by the deprotonation of the hydrazide moiety by a base, typically potassium hydroxide. This generates a more nucleophilic hydrazide anion.

Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This addition reaction forms a dithiocarbazate intermediate.

Intramolecular Cyclization: The dithiocarbazate intermediate undergoes an intramolecular cyclization. The terminal nitrogen atom of the hydrazide portion attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.

Dehydration: The subsequent elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic 1,3,4-oxadiazole ring.

Tautomerization: The resulting product can exist in tautomeric forms, with the thione form being predominant.

This reaction pathway highlights the reactivity of the hydrazide group and its propensity to participate in cyclization reactions to form stable heterocyclic systems. The choice of a strong base and an electrophilic coupling partner like carbon disulfide are critical for driving the reaction towards the desired oxadiazole product.

Interrogation of Interactions with Biological Systems: Mechanistic and Structural Basis

Structure-Activity Relationship (SAR) Studies for Defined Molecular Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For indan-2-carboxylic acid hydrazide derivatives, SAR studies focus on identifying the key structural features, or pharmacophores, that are essential for interaction with specific biological targets. These studies have shown that modifications to the indan (B1671822) ring system and the hydrazide functional group can significantly alter potency and selectivity. researchgate.net For instance, the introduction of substituents, such as methoxy (B1213986) or halogen groups, onto the indan ring has been explored to enhance pharmacological activities. researchgate.netmdpi.com

The synthesis of hydrazide-hydrazone analogs, a common strategy, typically involves a condensation reaction between a carboxylic acid hydrazide and a suitable aldehyde or ketone. mdpi.comnih.govresearchgate.net For example, analogs can be created by reacting this compound with various substituted benzaldehydes to explore the effect of different aromatic substituents on activity. The yields of these reactions are often influenced by the nature of the substituents on the reacting aldehyde, with alkyl, hydroxyl, or alkoxyl groups sometimes leading to higher yields. mdpi.com This systematic approach of creating a library of related compounds is crucial for building a comprehensive SAR profile. mdpi.com

Table 1: General Synthetic Scheme for Hydrazide-Hydrazone Analogs

Reactant AReactant BProductPurpose of Modification
This compoundSubstituted Aldehyde/KetoneThis compound-hydrazone analogTo probe the effect of various substituents on the terminal part of the molecule.
Substituted Indan-2-carboxylic acidHydrazine (B178648)Substituted this compoundTo evaluate the impact of modifications on the indan core structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling employs statistical and machine learning methods to create mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. nih.govshd-pub.org.rs For derivatives related to carboxylic acid hydrazides, QSAR studies have successfully identified key molecular descriptors that govern their biological effects. nih.govnih.gov

The development of a robust QSAR model involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov These can include:

Topological descriptors: Such as molecular connectivity indices, which describe the branching and complexity of the molecular skeleton. nih.govnih.gov

Electronic descriptors: Which quantify the electronic properties of the molecule, such as the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov

Thermodynamic and Spatial descriptors: Including accessible surface area and hydrogen donor counts, which relate to the molecule's size, shape, and potential for intermolecular interactions. nih.gov

Field-based descriptors: Such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the steric and electrostatic fields surrounding the molecule. researchgate.netresearchgate.net

These studies have revealed that properties like hydrophobicity, electropositivity, and the presence of specific atoms like halogens or oxygen can significantly influence the inhibitory activity of related compounds against targets like human carbonic anhydrase II. researchgate.net The predictive power of these models is rigorously validated using statistical metrics such as the coefficient of determination (r²) and the cross-validated squared correlation coefficient (q²). nih.govresearchgate.net

Table 2: Key Descriptors in QSAR Models for Hydrazide Derivatives

QSAR Study FocusKey Descriptor TypesBiological ActivityReference
Pyrazin-2-yloxy)acetohydrazide AnalogsTopological, Spatial, Thermodynamic, ElectronicAntimycobacterial nih.gov
Pyrazole (B372694) Carboxylic Acid Hydrazide AnalogsMolecular Connectivity IndicesAnti-inflammatory (Lipoxygenase inhibition) nih.gov
Sulfanilamide DerivativesHydrophobicity, ElectropositivityCarbonic Anhydrase II Inhibition researchgate.net
Thiazolidine-4-carboxylic acid derivativesElectrostatic, Steric PropertiesNeuraminidase Inhibition researchgate.net

In Vitro Enzyme Inhibition and Activation Studies

In vitro studies are essential for characterizing the direct interaction between a compound and a specific biological target, such as an enzyme, in a controlled laboratory setting. These assays provide quantitative data on the compound's potency and its mechanism of action.

Kinetic studies are performed to determine how a compound affects the rate of an enzyme-catalyzed reaction. This reveals the mechanism of inhibition—whether it is competitive, non-competitive, uncompetitive, or a mixed type. The potency of an inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates greater potency.

For example, studies on a series of hydrazide-hydrazone derivatives against the enzyme laccase from Trametes versicolor have determined their inhibition constants and mechanisms. nih.gov This allows for a direct comparison of the potency of different structural analogs and helps to refine SAR models. nih.gov

Table 3: Inhibition of Laccase by Selected Hydrazide-Hydrazone Derivatives

CompoundInhibition Constant (Kᵢ) in µMType of Inhibition
Hydrazide-hydrazone 1a4.80Competitive
Hydrazide-hydrazone 1b1.84Competitive
Hydrazide-hydrazone 2a0.95Uncompetitive
Hydrazide-hydrazone 2b0.81Uncompetitive
Hydrazide-hydrazone 3a1.40Non-competitive

Data extracted from a study on hydrazide-hydrazones, illustrating the types of kinetic data obtained. nih.gov

A crucial step in understanding a compound's biological role is the identification of its specific molecular targets. For carboxylic acid hydrazides and their derivatives, a range of enzyme targets has been identified through various screening and mechanistic studies. The diverse structures that can be generated from the hydrazide scaffold allow for interaction with a variety of enzyme active sites.

Identified targets for related hydrazide compounds include enzymes from different classes, highlighting the versatility of this chemical moiety. These targets include oxidoreductases like laccase and lipoxygenase, metalloenzymes such as carbonic anhydrase, and hydrolases like acetylcholinesterase (AChE). nih.govnih.govresearchgate.netrsc.org Molecular modeling and docking studies can further elucidate the specific interactions, such as hydrogen bonding, that stabilize the compound within the enzyme's active site. rsc.org

Table 4: Identified Enzyme Targets for Carboxylic Acid Hydrazide Derivatives

Enzyme TargetCompound ClassReference
LaccaseHydrazide-hydrazones nih.gov
LipoxygenasePyrazole carboxylic acid hydrazide analogs nih.gov
Carbonic Anhydrase IISulfanilamide derivatives (related structure) researchgate.net
Acetylcholinesterase (AChE) & BACE 1Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives rsc.org
Tyrosinase, SIRT1, TPMTN-acetylated hydrazides rsc.org

Receptor Binding and Ligand-Target Interaction Profiling

Beyond enzyme inhibition, the biological effects of this compound derivatives can also be mediated through interactions with cellular receptors. Profiling these ligand-target interactions is key to understanding the full spectrum of a compound's activity. The hydrazide functional group is particularly important for these interactions, as its NH₂ and NH protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating binding with polar residues in a receptor's binding pocket. rsc.org

Molecular docking simulations are a powerful tool used to predict and visualize how a ligand like this compound might bind to a receptor. rsc.org These computational models can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and specificity. For instance, derivatives of carboxylic acids are known to interact with specific G protein-coupled receptors, such as the hydroxycarboxylic acid receptors. ebi.ac.uk The profiling of these interactions helps to build a more complete picture of the compound's mechanism of action and potential off-target effects.

Affinity and Selectivity Measurements

The affinity and selectivity of a compound for its biological target are fundamental to its pharmacological profile. These parameters are typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50).

For instance, derivatives of the indan ring system have been extensively studied as ligands for various receptors. A notable example is the development of melatonin (B1676174) receptor agonists. Certain tricyclic indan derivatives have shown high affinity and selectivity for the human MT1 and MT2 receptors. acs.org For example, (S)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamide demonstrated a high affinity for the human MT1 receptor with a Ki value of 0.041 nM. acs.org In another study, a series of tricyclic indan analogues were synthesized, with one compound, (S)-(−)-22b, exhibiting a very strong affinity for human MT1 (Ki = 0.014 nM) and high selectivity over the MT3 receptor (Ki = 2600 nM). acs.org

Furthermore, the introduction of different substituents on the indan ring can significantly influence selectivity. For example, some 2,3-dihydro-1H-indene derivatives have been developed as highly selective MT2 agonists, with one compound displaying an EC50 of 20 nM for MT2 and a selectivity of over 5000-fold compared to the MT1 receptor. rsc.org

Hydrazide-hydrazone derivatives, which are structurally related to carboxylic acid hydrazides, have also been evaluated for their inhibitory potential against various enzymes. In a study on laccase inhibitors, a series of phenolic hydrazide-hydrazones exhibited inhibition constants (KI) in the micromolar range, with the most potent compound having a KI of 17.9 µM. mdpi.com

The following table summarizes affinity and selectivity data for some indan and hydrazide derivatives from the literature.

Compound ClassSpecific Compound ExampleTargetAffinity/ActivitySelectivityReference
Indan Derivatives (S)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamideHuman MT1 ReceptorKi = 0.041 nMSelective over MT3 acs.org
(S)-(−)-22b (a tricyclic indan analogue)Human MT1 ReceptorKi = 0.014 nM>185,000-fold vs MT3 acs.org
Compound 12a (a 2,3-dihydro-1H-indene derivative)Human MT2 ReceptorEC50 = 20 nM>5000-fold vs MT1 rsc.org
Ramelteon (an indan derivative)Human MT1/MT2 ReceptorsKi = 14 pM (MT1), 45 pM (MT2)~3-fold for MT1 mdpi.com
Hydrazide-Hydrazones 3-tert-butyl-salicylidene derivativeLaccaseKI = 17.9 µM- mdpi.com
N-Acyl Hydrazones Compound 7aMCF-7 cancer cellsIC50 = 7.52 µMSelective vs normal cells acs.org

This table presents data for compounds structurally related to this compound to illustrate typical affinity and selectivity profiles.

Investigation of Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity or efficacy for the orthosteric ligand. This mechanism offers a more nuanced way to control receptor activity.

While there is no specific information on the allosteric modulation properties of this compound, related indan-containing structures have been identified as allosteric modulators. For example, a class of biphenyl–indanones has been reported as selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with one compound showing high potency with an EC50 value of 5 nM. universiteitleiden.nl The indanone moiety was found to be crucial for receptor selectivity. universiteitleiden.nl

The G protein-coupled receptor GPR50, which shares sequence homology with melatonin receptors, can form heterodimers with the MT1 receptor and allosterically inhibit its melatonin binding and signaling. nih.gov This highlights the complex regulatory mechanisms that can involve receptor dimerization and allosteric interactions.

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules

Computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the interactions between small molecules and their biological targets at an atomic level.

Molecular docking studies have been widely used to understand the binding of indan and hydrazide derivatives to their respective targets. For instance, docking studies of indan derivatives into the binding site of melatonin receptors have been crucial for rationalizing their affinity and selectivity. mdpi.comnih.gov These studies have shown that specific hydrophobic and hydrogen-bonding interactions are key for ligand recognition. nih.gov For MT2-selective antagonists, a stable π-π interaction with a tryptophan residue (Trp264) was identified as a critical factor for enhancing selectivity. mdpi.com

Similarly, docking studies of N-acyl hydrazone derivatives into the active sites of target proteins have helped to elucidate their potential mechanisms of action. acs.org For example, the docking of hydrazone derivatives into the dihydrofolate reductase (DHFR) active site of Staphylococcus aureus has been performed to understand their antimicrobial activity. researchgate.net In another study, docking of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives into the human PPAR-γ protein complex revealed key hydrogen bonding interactions. arabjchem.org

Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-receptor interactions and can reveal conformational changes that occur upon binding. MD simulations have been employed to study the stability of complexes between hydrazide derivatives and their target proteins. For example, 100-nanosecond MD simulations of an adamantane-carbohydrazide derivative docked into a viral protein target were used to assess the stability of the complex and the persistence of key interactions over time. semanticscholar.org

For melatonin receptors, MD simulations have been used to model the active state of the receptor and to understand how ligand binding induces conformational changes that lead to receptor activation. nih.gov These simulations can help to depict the free energy landscapes of receptor activation and understand how different ligands can modulate these landscapes, leading to functional selectivity. nih.gov

Cellular Pathway Modulation Studies (in vitro mechanistic focus, e.g., apoptosis induction at molecular level)

Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. In vitro studies focusing on specific molecular events, such as the induction of apoptosis, are particularly informative.

Hydrazone derivatives, which can be formed from carboxylic acid hydrazides, have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, some N-acyl hydrazone compounds have been found to induce apoptosis through a caspase-independent pathway involving the mitogen-activated protein kinase (MAPK) pathways (ERK and p38) and the p53 pathway. acs.org This can lead to the activation of pro-apoptotic proteins and the generation of reactive oxygen species. acs.org

Other hydrazone derivatives have been reported to induce G2/M cell cycle arrest and apoptosis via a mitochondria-mediated pathway. science.gov This involves the loss of mitochondrial membrane potential, phosphorylation of Bcl-2 family proteins, and activation of caspase-3. science.gov The activation of the c-Jun N-terminal protein kinase (JNK) pathway has also been implicated in the apoptotic effects of some hydrazone compounds. acs.org

In the context of indan derivatives, melatonin receptor agonists have been shown to modulate various signaling pathways, including the inhibition of adenylyl cyclase and the activation of protein kinase C (PKC) and ERK pathways. nih.gov In cancer cells, melatonin has been reported to have anti-tumor properties by inhibiting the phosphorylation of signaling molecules like AKT, ERK, and PKC, primarily through MT1 receptors. nih.gov

Modulation of Protein-Protein or Protein-Nucleic Acid Interactions

Currently, there is a lack of specific studies in the public domain that detail the direct modulation of protein-protein or protein-nucleic acid interactions by this compound. While the broader class of hydrazide and hydrazone derivatives has been a subject of extensive research for their diverse biological activities, which often stem from interactions with biological macromolecules, specific data for this compound is not available. mdpi.comnih.gov

Some studies on other hydrazide and semicarbazide (B1199961) derivatives have suggested potential interactions with DNA, indicating an intercalative mode of binding. nih.gov However, these findings are not directly transferable to this compound without specific experimental validation. The potential for the indan and hydrazide moieties to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, suggests that this compound could theoretically interact with protein or nucleic acid targets. For instance, studies on other nucleic acid-binding proteins have highlighted the importance of specific structural motifs and interactions, such as the recognition of RNA stem-loops. indiabioscience.org Yet, without dedicated research on this compound, any such potential remains speculative.

Mechanistic Studies of Antimicrobial and Antifungal Actions

Detailed mechanistic studies specifically elucidating the antimicrobial and antifungal actions of this compound are not extensively reported in the available scientific literature. The broader class of hydrazide derivatives is known to possess a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. hygeiajournal.comnih.govnih.govnih.gov The proposed mechanisms for some hydrazone derivatives involve the inhibition of essential enzymes, such as DNA gyrase, or disruption of the microbial cell wall or membrane. nih.gov

For instance, research on indole (B1671886) derivatives, which share some structural similarities with the indan moiety, has pointed towards mechanisms that interfere with various physiological processes in pathogenic bacteria. acs.orgnih.gov Similarly, studies on other novel antifungal agents have identified mechanisms involving the induction of oxidative stress and subsequent DNA damage in fungal cells. frontiersin.org However, it is crucial to emphasize that these are general mechanisms for related classes of compounds and have not been specifically demonstrated for this compound.

Target Identification in Pathogenic Organisms

As of the current available data, specific molecular targets of this compound within pathogenic organisms have not been identified. The process of target identification is a critical step in understanding the mechanism of action of any antimicrobial agent. For other antimicrobial compounds, targets such as enzymes involved in cell wall synthesis, protein synthesis, or DNA replication are common. mdpi.com For example, some hydrazone derivatives have been shown to target DNA gyrase in S. aureus. nih.gov Without specific research, any potential targets for this compound remain unknown.

Resistance Mechanism Elucidation

There is no information available in the scientific literature regarding the elucidation of resistance mechanisms to this compound in pathogenic organisms. The development of resistance is a significant challenge in antimicrobial therapy and can occur through various mechanisms, such as target modification, enzymatic inactivation of the drug, or active efflux of the compound from the microbial cell. nih.govmdpi.com Studies on other classes of antimicrobials have detailed these mechanisms extensively. For example, resistance to some antibiotics can arise from mutations in the genes encoding the drug's target protein. mdpi.com However, in the absence of studies on the activity and targets of this compound, no resistance mechanisms have been investigated or identified.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of Indan-2-carboxylic acid hydrazide. Methods like Density Functional Theory (DFT) are employed to determine its molecular properties, reactivity, and the distribution of electrons within the structure. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

For this compound, theoretical studies on analogous hydrazide compounds suggest that the HOMO is primarily localized on the hydrazide moiety, particularly on the N-N bond. researchgate.net The LUMO, conversely, is typically centered on the antibonding π* orbital of the carbonyl group (C=O). researchgate.netchesci.com This distribution indicates that the hydrazide nitrogen atoms are the primary sites for nucleophilic attack and interaction with electrophiles, while the carbonyl carbon is susceptible to nucleophilic addition.

The reactivity of the molecule can be quantified using parameters derived from HOMO and LUMO energies. researchgate.net These global reactivity descriptors, such as electronegativity (χ), chemical potential (µ), global hardness (η), and softness (σ), provide a framework for comparing the reactivity of different molecules. chesci.com

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Related Hydrazide Compounds (Calculated via B3LYP/6-31G(d,p)) This table presents data from related compounds to illustrate the application of FMO analysis, as specific values for this compound are not available in the cited literature.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
1H-pyrazole-3-carbohydrazide (Example 1)-9.05-1.747.31 chesci.com
1H-pyrazole-3-carbohydrazide (Example 2)-9.22-2.157.07 chesci.com
Pyrazine Analog (Example 3)-7.01-2.524.49 researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. bhu.ac.in The MESP maps the electrostatic potential onto the electron density surface, where different colors represent varying potential values. Red areas indicate regions of negative potential, which are rich in electrons and attractive to electrophiles, while blue areas denote positive potential, which are electron-poor and susceptible to nucleophilic attack. Green regions represent neutral potential. chesci.com

For this compound, the MESP would show significant negative potential around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide group. These sites are therefore the most probable locations for hydrogen bonding and electrophilic interactions. chesci.combhu.ac.in Positive potential would be concentrated around the hydrogen atoms, particularly the amine (-NH2) and amide (-NH-) protons, making them potential hydrogen bond donors.

Mulliken population analysis provides a method for calculating partial atomic charges, offering further quantitative insight into the charge distribution. bhu.ac.in In a molecule like this compound, this analysis would confirm the high negative charges on the oxygen and nitrogen atoms and positive charges on the hydrogens. The carbonyl carbon would carry a partial positive charge, confirming its electrophilic character. bhu.ac.in

Conformational Analysis using Molecular Mechanics and Quantum Methods

The three-dimensional structure of this compound is not rigid, primarily due to the flexibility of the five-membered ring of the indan (B1671822) moiety and rotation around single bonds. Conformational analysis aims to identify the stable geometries (conformers) of the molecule and determine their relative energies.

The indan core itself undergoes a puckering motion. researchgate.net Computational studies on indan and its derivatives, like 2-indanol, have identified multiple stable conformers. The substituent at the C2 position can adopt either an axial or a pseudo-axial/equatorial orientation. researchgate.net For 2-indanol, the most stable conformer is one where the hydroxyl group is in an axial position, allowing for an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the benzene (B151609) ring. researchgate.net A similar analysis for this compound would be necessary to determine the preferred orientation of the carbohydrazide (B1668358) group.

Both molecular mechanics (MM) and more accurate quantum mechanics (QM) methods, such as Møller-Plesset perturbation theory (MP2), are used for conformational analysis. researchgate.net QM calculations provide more reliable energy differences between conformers and are essential for understanding the subtle electronic effects, like intramolecular hydrogen bonding, that influence conformational preference. researchgate.net

Solvation Models and Solvent Effects on Molecular Behavior

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to simulate the effects of a solvent on a solute molecule without explicitly modeling individual solvent molecules.

Commonly used implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are used to calculate thermodynamic properties in solution, such as the free energy of solvation, which is crucial for predicting solubility and understanding reaction mechanisms in the liquid phase. nih.gov

For a polar molecule like this compound, which contains hydrogen bond donors (-NH, -NH2) and acceptors (C=O), solvent interactions are critical. In polar protic solvents like water or ethanol, intermolecular hydrogen bonding with the solvent would compete with any potential intramolecular hydrogen bonds, possibly altering the conformational equilibrium observed in the gas phase. researchgate.net Quantum chemical calculations incorporating solvation models are therefore essential for accurately predicting the molecule's structure and reactivity in a realistic chemical environment. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. mdpi.com The accuracy of these predictions has become high enough to help assign complex spectra and even distinguish between different isomers or conformers. rsc.orgduke.edu For this compound, theoretical calculations would predict the chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of its experimental NMR spectra.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These calculations are typically performed within the harmonic approximation, which often overestimates the true anharmonic frequencies. nih.govresearchgate.net To improve accuracy, the calculated harmonic frequencies are commonly multiplied by empirical scaling factors that depend on the level of theory and basis set used. nih.govresearchgate.net The predicted spectrum can then be compared with experimental FT-IR and FT-Raman data to provide a detailed assignment of the vibrational modes of the molecule, such as the characteristic C=O stretching, N-H bending, and aromatic C-H stretching vibrations. mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Carboxylic Acid (2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid) This table is provided as an example to demonstrate the correlation between experimental and theoretically predicted vibrational modes using DFT (B3LYP/6-311++G(d,p)).

AssignmentExperimental FT-IR (cm-1)Calculated (Scaled) (cm-1)Reference
O-H stretch-3619 mdpi.com
C-H stretch (aromatic)-3123 - 3009 mdpi.com
C-H stretch (aliphatic)29192927 mdpi.com
C=O stretch17761708 mdpi.com

In Silico Screening and Virtual Ligand Design for Biological Targets

The hydrazide-hydrazone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govscispace.com Consequently, this compound and its potential derivatives are attractive candidates for in silico screening and virtual ligand design.

Molecular Docking: This is a primary computational technique used in drug discovery to predict the preferred binding mode and affinity of a ligand to the active site of a biological target, such as a protein or enzyme. researchgate.netmdpi.com In a typical docking study, the three-dimensional structure of this compound would be computationally "docked" into the binding pocket of a target protein. A scoring function then estimates the binding energy, with lower values indicating a more favorable interaction. mdpi.com Studies on related hydrazide derivatives have explored their binding to targets like caspase-3, an enzyme involved in apoptosis, and VEGFR-2, a kinase implicated in cancer. researchgate.netresearchgate.net

Virtual Screening: This process involves docking large libraries of compounds against a specific target to identify potential "hits" for further development. researchgate.netresearchgate.net this compound could serve as a core fragment or starting point for creating a virtual library of derivatives. By systematically modifying the indan ring or the hydrazide moiety, new compounds can be designed and rapidly screened in silico to prioritize those with the highest predicted binding affinity and best drug-like properties for synthesis and experimental testing. mdpi.comnih.govbiorxiv.org

Advanced Applications in Chemical Sciences and Materials Research

Utility as a Precursor in Multi-Step Organic Synthesis

No specific research findings on the use of Indan-2-carboxylic acid hydrazide as a precursor in multi-step organic synthesis were identified.

Ligand Design in Coordination Chemistry and Metal Complexation

No specific literature was found detailing the design of ligands based on this compound.

Synthesis and Characterization of Metal Complexes

No studies detailing the synthesis and characterization of metal complexes specifically derived from this compound were available.

Catalytic Applications of Derived Metal Complexes (non-biological)

There is no available information on the non-biological catalytic applications of metal complexes derived from this compound.

Role in Polymer Chemistry and Functional Material Development

No information was found regarding the application of this compound as a monomer, cross-linker, or in other roles for functional material development.

Applications in Analytical Chemistry (e.g., derivatization agents for detection)

No specific applications of this compound as a derivatization agent for analytical detection were found in the available literature.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Identified Research Gaps

The academic exploration of indan-2-carboxylic acid hydrazide and its derivatives has made noteworthy contributions to the field of medicinal chemistry. Research has primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities. These studies have successfully identified various compounds with potential therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. nih.govhygeiajournal.comnih.gov The core structure of this compound has proven to be a versatile scaffold, allowing for a wide range of chemical modifications to modulate biological activity. nih.govresearchgate.net

Despite these advances, significant research gaps remain. A predominant focus on the synthesis and in vitro screening of new compounds has left a void in the understanding of their mechanisms of action at a molecular level. For many of the reported biologically active derivatives, the specific cellular targets and pathways through which they exert their effects are yet to be elucidated. nih.gov Furthermore, there is a noticeable lack of comprehensive in vivo studies to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The existing body of research often concludes with initial biological evaluations, without progressing to more advanced preclinical development. nih.gov

Another identified gap is the limited exploration of the full chemical space around the this compound core. While numerous derivatives have been synthesized, the structural modifications have often been conservative. nih.govresearchgate.net There is an opportunity for more innovative synthetic strategies to create greater structural diversity, potentially leading to the discovery of compounds with novel or enhanced biological activities. Moreover, the application of this class of compounds has been largely confined to traditional therapeutic areas, with less attention paid to their potential in emerging fields such as targeted protein degradation or as probes for chemical biology.

Emerging Methodologies and Technologies Impacting this compound Research

The landscape of drug discovery and medicinal chemistry is being reshaped by a host of emerging methodologies and technologies that hold significant promise for advancing research on this compound. lindushealth.compharmafocusamerica.comdirectorstalk.net These innovations have the potential to address the existing research gaps by enabling more efficient and insightful investigation of this chemical scaffold.

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning are revolutionizing drug discovery by accelerating target identification, optimizing lead compounds, and predicting the efficacy and safety of potential drug candidates. directorstalk.netthedatalab.com By analyzing vast datasets, AI algorithms can identify patterns and relationships that are not readily apparent to human researchers. thedatalab.com In the context of this compound, AI/ML could be employed to:

Predict the biological activities of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Identify potential off-target effects and toxicity concerns early in the discovery process.

Elucidate structure-activity relationships (SAR) from existing data to guide the design of more potent and selective compounds. technologynetworks.com

High-Throughput Screening (HTS) and Advanced Biophysical Methods: Advances in HTS technologies allow for the rapid screening of large compound libraries against a multitude of biological targets. drugdiscoverychemistry.com When coupled with sophisticated biophysical techniques such as Affinity Selection-Mass Spectrometry (AS-MS) and Surface Plasmon Resonance (SPR), researchers can gain detailed insights into drug-target interactions, including binding affinity and kinetics. drugdiscoverychemistry.com These technologies could be instrumental in identifying the molecular targets of biologically active this compound derivatives.

Flow Chemistry and Automated Synthesis: Continuous flow chemistry offers a safer, more efficient, and scalable method for the synthesis of chemical compounds, including acid hydrazides. osti.gov This technology allows for precise control over reaction parameters, leading to higher yields and purity. osti.govresearchgate.net Automated synthesis platforms can further accelerate the generation of diverse libraries of this compound derivatives for biological screening.

Cryo-Electron Microscopy (Cryo-EM): For understanding the mechanism of action at a molecular level, cryo-EM has emerged as a powerful technique for determining the high-resolution structures of protein-ligand complexes. drugdiscoverychemistry.com This could provide invaluable structural information on how this compound derivatives bind to their biological targets, facilitating structure-based drug design.

Organ-on-a-Chip Technology: These microfluidic devices that mimic the physiology of human organs offer a more predictive model for assessing drug efficacy and toxicity compared to traditional cell cultures. pharmafocusamerica.com Utilizing organ-on-a-chip systems could provide more physiologically relevant data on the effects of this compound derivatives before moving into more complex in vivo studies.

Future Prospects for Fundamental Research and Synthetic Innovation

The future of research on this compound is poised for significant advancement, driven by both fundamental scientific inquiry and innovations in synthetic chemistry. A key direction for future work will be to move beyond preliminary biological screening and delve deeper into the fundamental mechanisms of action. This will require a multidisciplinary approach, integrating computational modeling, advanced biophysical techniques, and cellular biology to identify and validate the molecular targets of active compounds. lindushealth.comfrontiersin.org

Table 1: Emerging Technologies and Their Potential Impact on this compound Research

TechnologyPotential Impact
Artificial Intelligence/Machine Learning (AI/ML)Prediction of bioactivity, toxicity, and SAR; accelerated lead optimization. directorstalk.netthedatalab.com
High-Throughput Screening (HTS) & Biophysical MethodsRapid identification of biological targets and detailed characterization of drug-target interactions. drugdiscoverychemistry.com
Flow Chemistry & Automated SynthesisEfficient, scalable, and safe synthesis of diverse compound libraries. osti.gov
Cryo-Electron Microscopy (Cryo-EM)High-resolution structural elucidation of protein-ligand complexes to guide structure-based design. drugdiscoverychemistry.com
Organ-on-a-Chip TechnologyMore physiologically relevant assessment of efficacy and toxicity in preclinical stages. pharmafocusamerica.com

From a synthetic perspective, there is a clear need for the development of novel and more efficient synthetic methodologies. researchgate.netthieme-connect.com While traditional methods for hydrazide synthesis are well-established, the exploration of greener and more atom-economical approaches, such as those utilizing microwave irradiation or flow chemistry, will be crucial. researchgate.netindiatimes.com Furthermore, the application of modern synthetic strategies, including C-H activation and late-stage functionalization, could enable the rapid generation of structurally novel analogs that are inaccessible through classical methods. This expansion of chemical space is critical for uncovering new biological activities and improving the drug-like properties of existing lead compounds.

Future synthetic efforts should also focus on the design of "smart" molecules. This could involve the development of targeted drug delivery systems, where the this compound moiety is conjugated to a targeting ligand to enhance its delivery to specific cells or tissues. Another exciting avenue is the design of PROteolysis TArgeting Chimeras (PROTACs), a new class of drugs that can hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. boehringer-ingelheim.com The this compound scaffold could potentially serve as a novel E3 ligase-binding element in the design of new PROTACs.

Q & A

Q. What are the common synthetic routes for Indan-2-carboxylic acid hydrazide?

this compound can be synthesized via condensation of indan-2-carboxylic acid derivatives with hydrazine hydrate. A typical method involves saponification of an ester precursor (e.g., ethyl indan-2-carboxylate) using NaOH, followed by coupling with hydrazine under acidic or catalytic conditions. This approach is analogous to indole-2-carboxamide synthesis, where arylhydrazines react with carbonyl compounds like ethyl pyruvate . For optimized yields, reaction parameters such as solvent choice (e.g., ethanol or water), acid catalysts (e.g., HCl), and temperature should be systematically evaluated .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • FT-IR : To confirm the presence of hydrazide (-CONHNH₂) and carboxylic acid (-COOH) functional groups.
  • NMR Spectroscopy (¹H, ¹³C): To resolve structural features, such as aromatic protons and hydrazide NH signals.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • Elemental Analysis (CHN) : To verify purity and stoichiometry. These methods are routinely employed in hydrazide characterization, as demonstrated in anticonvulsant hydrazone studies .

Q. How is the anticonvulsant activity of hydrazide derivatives evaluated in preclinical studies?

Preclinical screening typically uses murine models:

  • Maximal Electroshock Seizure (MES) : Evaluates protection against tonic-clonic seizures.
  • Subcutaneous Metrazol (scMET) : Tests seizure threshold elevation. Doses (e.g., 30–300 mg/kg) are administered intraperitoneally, with neurotoxicity assessed via rotorod tests. Lead compounds are identified based on ED₅₀ values and therapeutic indices .

Advanced Research Questions

Q. How can researchers analyze the interaction of this compound derivatives with biomolecules like DNA or proteins?

  • DNA Binding : Use UV-vis titration, fluorescence quenching, and circular dichroism (CD) to assess groove-binding or intercalation. For example, nickel(II) hydrazone complexes showed DNA affinity via ethidium bromide displacement assays .
  • Protein Interaction : Employ fluorescence spectroscopy (e.g., BSA binding) and isothermal titration calorimetry (ITC) to determine binding constants. Competitive assays with site-specific probes (e.g., warfarin for Sudlow site I) can elucidate binding loci.
  • Enzyme Inhibition : Mechanistic studies (e.g., MPO inhibition by benzoic acid hydrazides) involve kinetic assays and heme ejection analysis .

Q. What computational approaches predict the binding modes of hydrazide derivatives with target enzymes?

  • Density Functional Theory (DFT) : Optimizes ligand geometry and calculates electrostatic potential maps for reactive sites.
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-enzyme interactions (e.g., Al³⁺ sensing by thiophene-2-carbohydrazide) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes over time.

Q. What strategies resolve contradictory bioactivity data in hydrazide derivative studies?

  • Comparative Dose-Response Analysis : Replicate assays across multiple models (e.g., MES vs. scMET) to confirm efficacy thresholds .
  • Mechanistic Profiling : Use orthogonal methods (e.g., ROS scavenging assays for antioxidant activity vs. enzyme inhibition studies) to decouple overlapping effects.
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the indan ring) to isolate critical pharmacophores.

Q. How do researchers address challenges in crystallizing hydrazide derivatives for structural studies?

  • Solvent Screening : Test polar (e.g., DMSO/water) and non-polar (e.g., hexane/ethyl acetate) systems for slow evaporation.
  • Additive Trials : Use seeding or co-crystallization agents (e.g., metal ions) to induce lattice formation. SHELX software is widely used for refining X-ray diffraction data .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction conditions (e.g., stoichiometry, catalyst loading) meticulously, as minor variations can alter yields in hydrazide synthesis .
  • Bioactivity Validation : Include positive controls (e.g., valproic acid for anticonvulsant assays) and validate results across independent replicates .
  • Data Contradictions : Cross-reference computational predictions with experimental IC₅₀ values to identify outliers, and revisit synthetic routes to rule out impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.